N-(2-hydroxypropyl)-N-methylacetamide

Excipient Solvent Pharmaceutical Formulation

Isomer purity is critical for amide excipient screens. N-(2-Hydroxypropyl)-N-methylacetamide (CAS 177263-86-4) is the specific positional isomer required to avoid uncontrolled variables in solubility or formulation assays, where analogs like N-(3-hydroxypropyl)-N-methylacetamide alter key parameters. - 95% purity standard for research-grade excipient evaluation. - Specific 2-hydroxypropyl substitution ensures consistent hydrogen-bonding capacity and hydrophilicity. - Suitable for head-to-head comparison in biocompatibility and solubility studies alongside established amides.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 177263-86-4
Cat. No. B068655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxypropyl)-N-methylacetamide
CAS177263-86-4
SynonymsAcetamide, N-(2-hydroxypropyl)-N-methyl- (9CI)
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(CN(C)C(=O)C)O
InChIInChI=1S/C6H13NO2/c1-5(8)4-7(3)6(2)9/h5,8H,4H2,1-3H3
InChIKeySUOVZMUZQGZAQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Hydroxypropyl)-N-methylacetamide: Basic Characteristics & Procurement Guide


N-(2-hydroxypropyl)-N-methylacetamide is a small-molecule acetamide derivative with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol [1]. It is structurally characterized by a tertiary amide core substituted with both a methyl and a 2-hydroxypropyl group, a combination that confers a computed LogP of -0.5, indicating significant hydrophilicity [1]. This compound is typically offered as a research chemical with a purity of 95% and is of interest as a potential biocompatible solvent or excipient for pharmaceutical research applications [1].

1 Specific 2-hydroxypropyl isomer for solubility and excipient studies
2 High hydrophilicity (predicted LogP -0.5) supports aqueous formulation work
3 Research-grade purity for solvent screening and biocompatibility assessment

Risks of Generic Substitution for Experimental Reproducibility


The precise balance of hydrophilic and lipophilic character in small-molecule amide solvents and excipients is hypersensitive to minor structural changes [1]. Swapping N-(2-hydroxypropyl)-N-methylacetamide for a close analog like N-(3-hydroxypropyl)-N-methylacetamide or N-methylacetamide can drastically alter key properties such as water miscibility, hydrogen-bonding capacity, and solubilization power. Procurement of the correct, specific isomer is therefore non-negotiable to avoid introducing uncontrolled variables that can undermine the validity of solubility, formulation, or permeability assays [1].

! Positional isomer (e.g., 3-hydroxypropyl) may shift hydrogen-bonding and solubilization behavior
! Simple amide analog (N-methylacetamide) may alter miscibility and polarity profile
! Dimethyl analog (N,N-dimethylacetamide) can differ in hydrogen-bond donor capacity

Quantitative Differentiation Evidence vs. Structural Analogs


Comparator-Based Quantitative Evidence Status

A rigorous search of primary research papers, patents, authoritative databases, and reputable vendor datasheets—excluding specified prohibited sources—has yielded no direct head-to-head quantitative comparisons for N-(2-hydroxypropyl)-N-methylacetamide against its closest analogs (e.g., N-(3-hydroxypropyl)-N-methylacetamide, N-methylacetamide, N,N-dimethylacetamide). No studies were found that report comparative data for key performance metrics such as solubilization capacity, permeability enhancement, metabolic stability, or biocompatibility under identical experimental conditions. Therefore, high-strength differential evidence cannot be established at this time. Procurement decisions should be based on a direct experimental screening against candidate alternatives in the end-user's specific assay system.

Comparative data
Data to verify
Not available
Procurement decisions require direct screening
No head-to-head studies found against structural analogs
Excipient Solvent Pharmaceutical Formulation

Evidence-Linked Research Application Scenarios


Exploratory Solvent Screening for Poorly Soluble APIs

Given the lack of published comparative data as noted in Section 3, a primary application scenario is an exploratory screen where N-(2-hydroxypropyl)-N-methylacetamide is evaluated alongside a panel of common amide solvents (e.g., N-methylacetamide, N,N-dimethylacetamide, N-(3-hydroxypropyl)-N-methylacetamide) for the solubilization of a specific poorly soluble active pharmaceutical ingredient (API). The user must generate their own head-to-head solubility data in their buffer and temperature conditions.

Biocompatible Excipient Development

Based on its high hydrophilicity and structural features, this compound can be included as a candidate in excipient libraries for formulation development. Due to the absence of established comparative safety or performance data, it should be tested against established excipients in standard cytotoxicity assays (e.g., MTT assay on relevant cell lines) to generate project-specific biocompatibility data before progressing to advanced formulation studies.

Comparative Physicochemical Profiling

In the absence of pre-existing comparative data, a dedicated research project could systematically measure and compare the physicochemical properties (e.g., octanol-water partition coefficient, critical micelle concentration, hydrogen bond acidity/basicity) of N-(2-hydroxypropyl)-N-methylacetamide against its positional isomer N-(3-hydroxypropyl)-N-methylacetamide. This fundamental data would directly support a rational solvent or excipient selection process.

Application
Selection Property
Validation Focus
Solvent screening for poorly soluble APIs
Solubilization capacity under user conditions
Generate head-to-head solubility data
Excipient library screening
Cytocompatibility in relevant cell models
Standard cell viability endpoints
Physicochemical property comparison
Partition coefficient & H-bonding parameters
Rational solvent selection data
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